2-[(2-Chloro-4-nitrophenyl)amino]-3,5-dinitrobenzamide
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Overview
Description
2-[(2-Chloro-4-nitrophenyl)amino]-3,5-dinitrobenzamide is an aromatic compound characterized by the presence of nitro and chloro groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chloro-4-nitrophenyl)amino]-3,5-dinitrobenzamide typically involves the nitration of aniline derivatives followed by chlorination and amide formation. One common method includes:
Nitration: Aniline is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the desired positions on the benzene ring.
Chlorination: The nitrated product is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chloro group.
Amide Formation: The chlorinated nitroaniline is reacted with a suitable amide-forming reagent, such as benzoyl chloride, to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Chloro-4-nitrophenyl)amino]-3,5-dinitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Substitution Reagents: Amines, thiols, sodium hydroxide.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products
Reduction Products: Amino derivatives.
Substitution Products: Various substituted benzamides.
Oxidation Products: Quinones and other oxidized compounds.
Scientific Research Applications
2-[(2-Chloro-4-nitrophenyl)amino]-3,5-dinitrobenzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(2-Chloro-4-nitrophenyl)amino]-3,5-dinitrobenzamide involves its interaction with specific molecular targets. The nitro and chloro groups can participate in various biochemical pathways, potentially leading to the inhibition of enzymes or disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-nitroaniline: Similar structure but lacks the additional nitro and amide groups.
3,5-Dinitrobenzamide: Similar structure but lacks the chloro and amino groups.
2,4-Dinitrochlorobenzene: Similar structure but lacks the amide group.
Uniqueness
2-[(2-Chloro-4-nitrophenyl)amino]-3,5-dinitrobenzamide is unique due to the combination of nitro, chloro, and amide groups, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C13H8ClN5O7 |
---|---|
Molecular Weight |
381.68 g/mol |
IUPAC Name |
2-(2-chloro-4-nitroanilino)-3,5-dinitrobenzamide |
InChI |
InChI=1S/C13H8ClN5O7/c14-9-4-6(17(21)22)1-2-10(9)16-12-8(13(15)20)3-7(18(23)24)5-11(12)19(25)26/h1-5,16H,(H2,15,20) |
InChI Key |
OINHGNWQWSYLOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(=O)N |
Origin of Product |
United States |
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